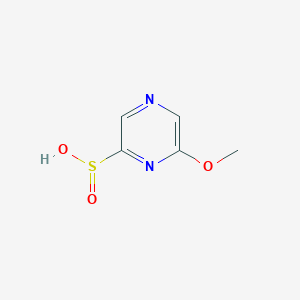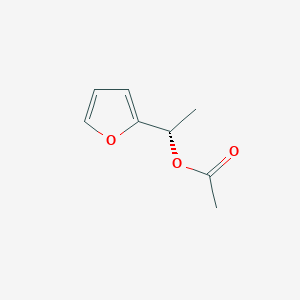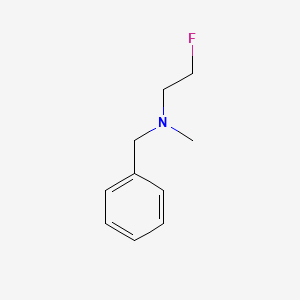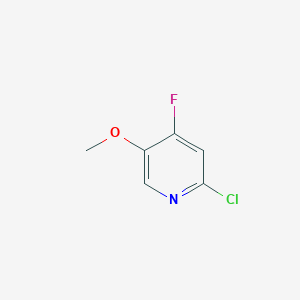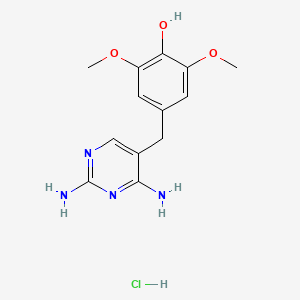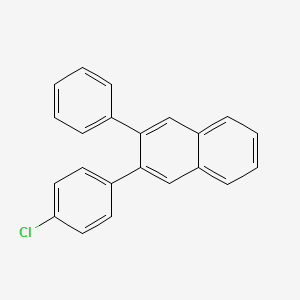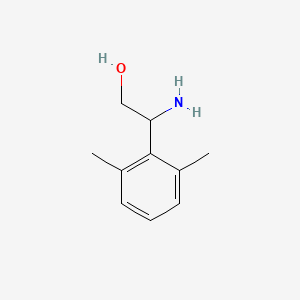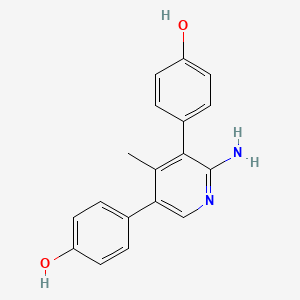
4,4'-(2-Amino-4-methylpyridine-3,5-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a methyl group, linked to two phenol groups. Its molecular formula is C18H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol typically involves the reaction of 2-amino-4-methylpyridine with phenol derivatives under specific conditions. One common method includes the use of copper powder as a catalyst, reacting at elevated temperatures around 150°C. The reaction mixture is then processed to adjust the pH and isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and phenol groups can participate in substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
Scientific Research Applications
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Mechanism of Action
The mechanism of action of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the synthesis of nitric oxide . This inhibition can modulate various biological pathways, making it a compound of interest in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine core structure but lacks the phenol groups.
2-Amino-5-methylpyridine: Similar structure with a different position of the methyl group.
2-Amino-5-bromo-4-methylpyridine: Contains a bromine atom, adding different reactivity and properties
Uniqueness
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is unique due to its dual phenol groups, which enhance its ability to form hydrogen bonds and interact with various biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[6-amino-5-(4-hydroxyphenyl)-4-methylpyridin-3-yl]phenol |
InChI |
InChI=1S/C18H16N2O2/c1-11-16(12-2-6-14(21)7-3-12)10-20-18(19)17(11)13-4-8-15(22)9-5-13/h2-10,21-22H,1H3,(H2,19,20) |
InChI Key |
ISRXNXQILVVUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


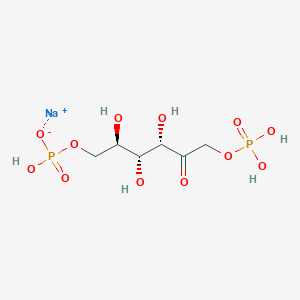

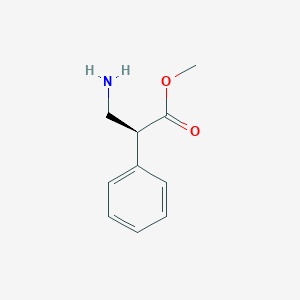
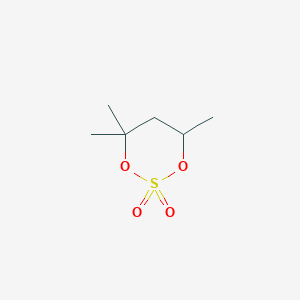
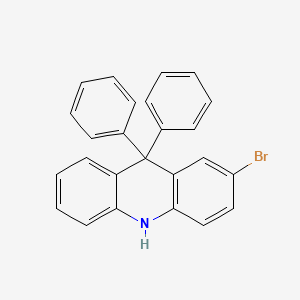
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)

